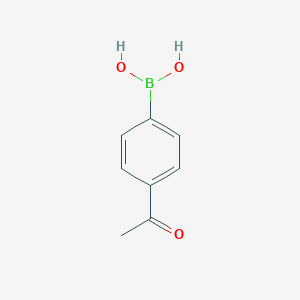

4-Acetylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-acetylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQRODBYVNIZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395250 | |

| Record name | 4-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149104-90-5 | |

| Record name | 4-Acetylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149104-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Solubility of 4-Acetylphenylboronic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-acetylphenylboronic acid, a key reagent in various synthetic and medicinal chemistry applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents the available information and offers a detailed experimental protocol for researchers to determine solubility in their own laboratory settings.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its reactivity, bioavailability, and formulation. For boronic acids, such as this compound, solubility can be a complex property. It is influenced by factors such as the solvent's polarity, the potential for hydrogen bonding, and the equilibrium between the boronic acid and its trimeric anhydride form, boroxine. It has been noted that reliable solubility data for boronic acids can be challenging to obtain compared to other common organic compounds.[1]

Solubility Data for this compound

The available quantitative and qualitative solubility data for this compound in common laboratory solvents is summarized in the table below. It is important to note that this information is limited and may not include the specific conditions under which the solubility was determined. Therefore, experimental verification is highly recommended.

| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility |

| Water | H₂O | Polar Protic | 25 g/L | Sparingly soluble[2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | - | Slightly soluble |

| Methanol | CH₃OH | Polar Protic | - | Slightly soluble |

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in their solvents of choice, a detailed experimental protocol is provided below. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., water, ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Volumetric flasks

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Solvent: Ensure the solvent is pure and degassed if necessary.

-

Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

Phase Separation: After equilibration, allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Quantification: Determine the concentration of this compound in the filtered solution using a validated analytical method.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Handle this compound in a well-ventilated area or a fume hood, as it may cause skin, eye, and respiratory irritation.

-

Consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

This guide provides a foundational understanding of the solubility of this compound. Given the importance of this parameter in research and development, it is hoped that the provided experimental protocol will facilitate the generation of precise and reliable solubility data for this versatile compound.

References

A Technical Guide to 4-Acetylphenylboronic Acid: Melting Point and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-acetylphenylboronic acid, with a specific focus on its melting point and stability. The information is curated for professionals in research and development who utilize boronic acids as versatile building blocks in organic synthesis. This document summarizes key data, outlines experimental protocols for property determination, and illustrates logical workflows relevant to the handling and application of this compound.

Physicochemical Properties

This compound is a synthetic organic compound widely used as a reagent in various chemical reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility stems from the dual functionality of the ketone and the boronic acid moiety.

The physical and chemical properties of this compound are summarized below for quick reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 149104-90-5 | [1][2] |

| Molecular Formula | C₈H₉BO₃ | [3] |

| Molecular Weight | 163.97 g/mol | [2][4] |

| Appearance | White to light yellow or off-white solid/crystal powder | [3][5] |

| Melting Point | 240-244 °C (lit.) | [1][2][5] |

| 215-225 °C (decomposition) | [2] | |

| Boiling Point | 354.2 ± 44.0 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [6] |

| Water Solubility | 25 g/L | [5] |

| Flash Point | 168.0 ± 28.4 °C | [5] |

Boronic acids as a class are known for their potential instability under certain conditions.[7] They are susceptible to degradation pathways such as protodeboronation, oxidation, and the formation of anhydrides (boroxines), particularly in the presence of heat, base, or certain catalysts.[8][9] The stability of this compound is critical for its storage and successful application in synthesis.

Table 2: Stability and Storage Information for this compound

| Parameter | Information | Source(s) |

| General Stability | Stable under recommended storage conditions. | [10] |

| Storage Conditions | Keep container tightly closed in a dry, well-ventilated place. Keep cold; some sources recommend room temperature with proper sealing. | [5][6][11] |

| Sensitivities | Moisture sensitive.[10] Prone to forming anhydrides through loss of water.[8] | |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [10][11] |

| Hazardous Decomposition | Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron. | [10] |

Experimental Protocols

Detailed experimental procedures for the characterization and use of this compound are essential for reproducible results. The following sections describe standard methodologies for determining its melting point and assessing its chemical stability.

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard and widely accepted technique for this measurement.

Objective: To determine the melting point range of a solid sample of this compound.

Materials and Equipment:

-

This compound sample

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap its sealed bottom on a hard surface to pack the sample tightly into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

Set a rapid heating rate to quickly approach the expected melting range (215-244 °C).

-

Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Note any signs of decomposition, such as darkening or gas evolution, during the process.[2]

-

Assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing for degradation over time. This protocol provides a general framework for such a study.

Objective: To evaluate the stability of this compound under conditions of elevated temperature, humidity, and light exposure.

Materials and Equipment:

-

This compound sample

-

Climate-controlled stability chambers (for temperature/humidity)

-

Photostability chamber

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

NMR spectrometer

-

Vials (clear and amber)

Procedure:

-

Initial Analysis (T=0):

-

Perform initial characterization of a reference sample of this compound.

-

Obtain an HPLC chromatogram to determine initial purity and establish the retention time of the parent compound.

-

Record an NMR spectrum (e.g., ¹H NMR) as a structural fingerprint.

-

-

Sample Preparation for Stress Testing:

-

Accurately weigh samples of the compound into different sets of vials.

-

For photostability, use one set of clear vials and one set of amber (control) vials.

-

-

Stress Conditions:

-

Thermal Stability: Place samples in a stability chamber at an elevated temperature (e.g., 40°C or 60°C).

-

Hydrolytic Stability: Place samples in a stability chamber at controlled temperature and high relative humidity (e.g., 40°C / 75% RH). Boronic acids are known to be moisture-sensitive.[10]

-

Photostability: Place clear and amber vials in a photostability chamber that conforms to ICH guidelines.

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 1 week, 2 weeks, 1 month), remove one vial from each stress condition.

-

Prepare a solution of known concentration and analyze using HPLC.

-

Compare the purity from the HPLC chromatogram to the T=0 sample. Look for a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.

-

If significant degradation is observed, NMR analysis can be performed to help identify the structure of the degradants (e.g., evidence of protodeboronation or anhydride formation).

-

-

Data Evaluation:

-

Plot the percentage of remaining this compound against time for each condition.

-

Determine the rate of degradation and identify the conditions under which the compound is least stable.

-

References

- 1. This compound | 149104-90-5 [chemicalbook.com]

- 2. 4-アセチルフェニルボロン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C8H9BO3 | CID 3702122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CAS No. 149104-90-5 - iChemical [ichemical.com]

- 6. This compound | 149104-90-5 [amp.chemicalbook.com]

- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Key literature and reviews on 4-Acetylphenylboronic acid applications

A Technical Guide to the Applications of 4-Acetylphenylboronic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of this compound, a versatile organic compound pivotal in organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a boronic acid group and an acetyl moiety on a phenyl ring, makes it an essential building block for creating complex molecules.[1] This document outlines its primary applications, supported by quantitative data, general experimental protocols, and process visualizations.

Core Applications in Organic Synthesis

This compound is a cornerstone reagent for the formation of carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and reactivity make it a valuable tool for synthetic chemists.[1][2]

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in the Suzuki-Miyaura coupling reaction. This reaction forms a biaryl linkage by coupling the boronic acid with an aryl halide or triflate.[3][4] This methodology is widely used in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials.[1] For instance, it is used in the synthesis of dendrimers by reacting with 4-bromotriphenylamine, catalyzed by dichlorobis(triphenylphosphine)Pd(II).[3][5]

// Nodes Pd0 [label="Pd(0) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="this compound\n+\nAryl Halide (Ar-X)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Coupled Product\n(4-Acetyl-Ar)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Rate-Determining Step)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> OxAdd [style=dashed, label="Ar-X"]; Pd0 -> OxAdd [label=" "]; OxAdd -> Transmetal [label="Ar-Pd(II)-X"]; Base -> Transmetal [style=dashed, label="Activates\nBoronic Acid"]; Reactants -> Transmetal [style=dashed, label="Boronate"]; Transmetal -> RedElim [label="Ar-Pd(II)-Ar'"]; RedElim -> Pd0 [label="Reforms Catalyst"]; RedElim -> Product; } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling and Synthetic Reactions

Beyond the Suzuki reaction, this compound is a reactant in a variety of other important transformations[3][5][6]:

-

Copper-Catalyzed Hydroxylation: Enabling the introduction of hydroxyl groups.

-

Palladium-Catalyzed Decarboxylative Coupling: Forming new C-C bonds via decarboxylation.

-

Cross-Coupling with α-Bromocarbonyl Compounds: A method for synthesizing complex ketone structures.

-

Oxidation and Substitution Reactions: Including Baeyer-Villiger monooxygenase-catalyzed oxidation and 1,5-substitution reactions.

Quantitative Data from Synthetic Applications

The following table summarizes yields reported for reactions involving this compound and its precursors, highlighting its efficiency in various synthetic contexts.

| Reaction / Synthesis Step | Reagents / Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Synthesis of this compound | Diethanolamine, aq. HCl | - | 30 min | ~58% | [2] |

| Ketalization of Bromoacetophenones | Ethylene glycol, Triethyl orthoformate | - | - | 60-80% | [7] |

| Boronic Acid Formation (Grignard) | Isopropylmagnesium chloride, B(OiPr)₃ | - | - | 80% (para) | [7] |

| Boronic Acid Formation (BuLi) | n-BuLi, B(OiPr)₃ | - | - | 61% (ortho) | [7] |

| Suzuki-Type Coupling | Dimethyl dicarbonate, P(p-MeOPh)₃, Pd(OAc)₂ | Tetrahydrofuran | 50 °C, 16h | 69% | [2] |

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are essential building blocks in medicinal chemistry, and this compound is no exception.[8] The boronic acid moiety can form reversible covalent bonds with diols, a feature leveraged in drug design to target glycoproteins and other biological molecules.[1][9] It serves as a key intermediate in the synthesis of complex, biologically active compounds for targeted therapies.[2][10]

The broader class of boronic acid-containing compounds has produced FDA-approved drugs, demonstrating their therapeutic potential.[11] These molecules often function as serine protease inhibitors, with the boron center interacting with the catalytic serine residue.[10][11] The synthesis of peptidyl boronates and other complex structures frequently relies on boronic acid precursors like the 4-acetylphenyl derivative.[10]

Applications in Biosensors and Materials Science

The inherent ability of the boronic acid group to interact with diols makes it an excellent recognition element for biosensors, particularly for detecting saccharides and glycoproteins.[1][12][13]

Fluorescent Saccharide Sensors

A common application involves attaching a fluorophore to the this compound scaffold. In the absence of a saccharide, the sensor may exhibit a certain fluorescence level. Upon binding to the cis-diol units of a saccharide (like glucose), a boronate ester is formed. This binding event often induces a conformational change that alters the electronic properties of the fluorophore, leading to a detectable change (increase or decrease) in fluorescence intensity.[13] This principle allows for the creation of sensors for monitoring glucose levels or detecting specific glycoproteins.[12]

Materials Science

In materials science, this compound is used to synthesize advanced materials such as dendrimers and specialized catalysts.[1][3] Its bifunctional nature—the reactive boronic acid and the modifiable acetyl group—allows it to be incorporated into larger, well-defined polymeric structures.

Experimental Protocols: A General Method

While specific experimental conditions vary, the following provides a generalized protocol for a typical Suzuki-Miyaura reaction using this compound.

General Protocol for Suzuki-Miyaura Coupling

-

Reactant Preparation: In a reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl halide (e.g., an aryl bromide, 1.0-1.2 eq.), and a base (e.g., potassium carbonate or cesium carbonate, 2.0-3.0 eq.).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Inert Atmosphere: Seal the vessel and degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.).

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final biaryl product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. This compound 95 149104-90-5 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound 95 149104-90-5 [sigmaaldrich.com]

- 6. This compound | 149104-90-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CAS 149104-90-5: this compound | CymitQuimica [cymitquimica.com]

- 10. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sensors | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

An In-Depth Technical Guide to the Spectral Interpretation of 4-Acetylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 4-Acetylphenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry.[1][2][3] The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization and quality control in research and development. This document offers a detailed examination of its spectral features, supported by experimental protocols and visual aids to facilitate a deeper understanding of its molecular structure.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₉BO₃) possesses a key structural feature: a phenyl ring substituted with an acetyl group and a boronic acid moiety.[4] This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization. The molecular weight of this compound is approximately 163.97 g/mol , with an exact mass of about 164.064 Da.[5]

An overview of the spectral analysis workflow is presented below:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Boronic Acid Functional Group

The boronic acid functional group, R-B(OH)₂, is a cornerstone of modern organic synthesis, prized for its unique reactivity, stability, and low toxicity.[1][2] As a versatile building block, it participates in a wide array of chemical transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds, which are critical in the synthesis of pharmaceuticals and advanced materials.[3][4] This guide provides a comprehensive overview of the structure, reactivity, and application of boronic acids, with a focus on quantitative data, experimental methodologies, and the logical relationships governing their chemical behavior.

Core Structure and Foundational Reactivity

Structurally, boronic acids are trivalent organoboron compounds featuring a carbon-boron bond and two hydroxyl groups.[2][5] The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[2] This electron deficiency confers Lewis acidity, a defining characteristic that governs much of its reactivity.[3][6]

A key aspect of boronic acid chemistry is its pH-dependent equilibrium in aqueous solutions. The neutral, trigonal boronic acid can accept a hydroxide ion to form a more nucleophilic, sp³-hybridized tetrahedral boronate complex.[7][8] The pKa for this transition is typically around 9, but formation of tetrahedral boronate esters with diols can occur at a pKa of ~7.[5][6] This equilibrium is fundamental to its role in cross-coupling reactions and sensing applications.

Caption: pH-dependent equilibrium of a boronic acid.

Key Transformations of the Boronic Acid Group

Boronic acids are central to several powerful synthetic reactions. Their utility stems from the transmetalation of their organic substituent to a transition metal catalyst.

Suzuki-Miyaura Cross-Coupling

The Nobel Prize-winning Suzuki-Miyaura coupling is one of the most important methods for forming C-C bonds, particularly for creating biaryl structures.[9] The reaction couples a boronic acid (or its ester derivative) with an organohalide or triflate using a palladium catalyst and a base.[3][10] The catalytic cycle involves three primary steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.[9][10]

-

Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate) is transferred to the Pd(II) complex, displacing the halide.[11][12]

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9][10]

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms aryl carbon-heteroatom bonds (C-N, C-O, C-S).[13][14] It couples an aryl boronic acid with an amine, alcohol, or thiol.[15] Unlike many palladium-catalyzed reactions, it can often be performed at room temperature and open to the air.[13][14] A proposed mechanism involves the formation of a copper(III) intermediate, which then undergoes reductive elimination to form the product and a Cu(I) species.[15] Oxygen in the air serves to re-oxidize Cu(I) back to the active Cu(II) state.[6][14]

Caption: The catalytic cycle of Chan-Lam coupling.

Boronic Acids in Sensing and Protection

Boronic acids can form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as saccharides, to form stable five- or six-membered cyclic boronate esters.[16] This interaction is the foundation for boronic acid-based sensors. When a fluorophore is appended to the boronic acid, the binding event with a saccharide can alter the electronic properties of the system, leading to a detectable change in fluorescence.[17][16]

The same reactivity with diols allows boronic acids to be used as protecting groups for these functionalities in multi-step synthesis.[4][18] Conversely, the boronic acid group itself can be unstable under certain conditions.[1] To circumvent this, it is often protected as a more robust boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester.[1][19] These protecting groups can be cleaved under specific conditions to regenerate the reactive boronic acid for subsequent transformations.[19]

Quantitative Reactivity Data

The efficiency of boronic acid reactions is highly dependent on substrates and conditions. The following tables summarize representative quantitative data for key transformations.

Table 1: Selected Examples of Suzuki-Miyaura Coupling Yields

| Aryl Halide | Arylboronic Acid | Catalyst / Base | Solvent / Temp. | Yield (%) | Reference |

| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ / Amberlite IRA-400 | H₂O/EtOH / 60°C | High (not specified) | [20] |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O / 85°C | >95 | [21][22] |

| 4-Chloroanisole | Phenylboronic acid | PdCl₂(dppf) / K₂CO₃ | DMA / 150°C (MW) | >90 | [21] |

| Aryl Bromide | Diaryl Bromide | Pd(dppf)Cl₂ / Cs₂CO₃ | 1,4-Dioxane/H₂O / 100°C | 80 | [23] |

Table 2: Selected Examples of Chan-Lam Coupling Yields

| Boronic Acid | Amine/Alcohol | Catalyst / Base | Solvent / Temp. | Yield (%) | Reference |

| Phenylboronic acid | 2-Nitroimidazole | Cu(OTf)₂ / K₂CO₃ | Methanol / RT | 70-90 | [24] |

| p-Tolylboronic acid | 2-Aminopyridine | Cu(OAc)₂ / DIPEA | DMSO / 120°C | High (not specified) | [15] |

| Aryl boronic acid | Pyrrole | Cu(OAc)₂ / Pyridine | Dichloromethane / RT | 93 | [13] |

| Phenylboronic acid | Aniline | Cu(OAc)₂ / Pyridine | Dichloromethane / RT | 56-71 | [25] |

Table 3: Physicochemical Properties of Boronic Acids

| Boronic Acid | pKa | Binding Constant (K_assoc) with Alizarin Red S (M⁻¹) at pH 7.4 |

| Phenylboronic acid (PBA) | 8.8 | 1900 |

| 4-Methoxyphenylboronic acid | 9.1 | 1100 |

| 4-Chlorophenylboronic acid | 8.2 | 3400 |

| 2-Fluorophenylboronic acid | 7.9 | 100 |

| (Data compiled from references[26][27][28]) |

Experimental Protocols

Detailed and reproducible protocols are essential for success in the laboratory. Below are generalized procedures for the Suzuki-Miyaura and Chan-Lam couplings.

Caption: Generalized workflow for cross-coupling reactions.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

-

Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv).

-

Solvent Addition: Add the appropriate solvent (e.g., toluene, dioxane, DMF), often with a small amount of water.[9][21]

-

Inerting: Seal the vessel with a septum and degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.5–5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80–150 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.[21][23]

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[29]

Protocol: Chan-Lam N-Arylation

This protocol provides a general method for the copper-catalyzed coupling of an amine with an arylboronic acid.

-

Vessel Preparation: To a vial or flask equipped with a magnetic stir bar, add the arylboronic acid (1.5–2.0 equiv), the amine (1.0 equiv), the copper catalyst (e.g., Cu(OAc)₂, 1.0 equiv or catalytic 10 mol%), and a base/ligand if required (e.g., pyridine, DIPEA).[13][15]

-

Solvent Addition: Add the solvent (e.g., methanol, DMSO, dichloromethane). Unlike Suzuki couplings, this reaction is often run open to the air, as oxygen can serve as the terminal oxidant.[15][24]

-

Reaction: Stir the mixture vigorously at the specified temperature (from room temperature to 120 °C) for the required time (typically 18-24 hours).[15]

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts. If necessary, add an aqueous solution of ammonium hydroxide and extract the product with an organic solvent like ethyl acetate.[15]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. aablocks.com [aablocks.com]

- 8. researchgate.net [researchgate.net]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 14. Chan-Lam Coupling [organic-chemistry.org]

- 15. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. rose-hulman.edu [rose-hulman.edu]

- 21. organic-synthesis.com [organic-synthesis.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. google.com [google.com]

- 24. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. rsc.org [rsc.org]

A Technical Guide to 4-Acetylphenylboronic Acid: Properties, Suppliers, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylphenylboronic acid is a versatile organic compound that serves as a crucial building block in a multitude of synthetic applications, particularly in the realms of medicinal chemistry and materials science. Its unique chemical structure, featuring both a boronic acid moiety and a ketone functional group, allows for its participation in a wide array of chemical transformations. This technical guide provides an in-depth overview of this compound, including its commercial availability, purity grades, key chemical properties, and common applications with a focus on its role in drug discovery and development.

Commercial Suppliers and Purity Grades

This compound is readily available from a variety of chemical suppliers, catering to the diverse needs of the research and development community. The compound is offered in a range of purity grades, with the most common being ≥95%, ≥97%, and ≥98%. Higher purity grades are often available upon request for more sensitive applications. The selection of an appropriate purity grade is critical and should be based on the specific requirements of the intended application, as trace impurities can sometimes influence reaction outcomes or biological assays.

Below is a summary of prominent commercial suppliers and their typically offered purity grades for this compound. It is important to note that specific purity levels and impurity profiles can vary by batch, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and lot-specific data.

Table 1: Commercial Suppliers and Purity Grades of this compound

| Supplier | Typical Purity Grades Offered | Additional Notes |

| Sigma-Aldrich (Merck) | 95%[1][2], Assay data available on CoA[3] | Also offers related boronic acids and derivatives. |

| Thermo Scientific (Alfa Aesar) | 97% | Product specifications often include appearance and spectral data. |

| TCI Chemicals | Purity typically between 97.0% and 112.0% (assay)[4] | Offers various pack sizes. |

| Chem-Impex | 95-105% (by titration) | Provides detailed product information on their website. |

| MedChemExpress | High purity for research use | Specializes in bioactive molecules for drug discovery.[5] |

| AK Scientific | 97% | Provides Safety Data Sheets (SDS) and other technical documents. |

| Optima Chemical | Manufacturer and distributor of boronic acids | May offer bulk quantities and custom synthesis. |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 149104-90-5 | [1][3][6] |

| Molecular Formula | C8H9BO3 | [7] |

| Molecular Weight | 163.97 g/mol | [1][3] |

| Appearance | White to off-white or light yellow crystalline powder | [6] |

| Melting Point | 240-244 °C (lit.) | [1] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents. | [6] |

| Storage | Store at room temperature in a dry, well-ventilated place. |

Applications in Research and Drug Development

This compound is a valuable reagent in organic synthesis, primarily utilized in the formation of carbon-carbon and carbon-heteroatom bonds. Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction .[3][8] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and substituted aromatic compounds, which are common motifs in many pharmaceutical agents.[7]

The presence of the acetyl group provides a reactive handle for further chemical modifications. This allows for the straightforward introduction of this substituted phenyl ring into a target molecule, which can then be elaborated upon to build more complex molecular architectures. This strategy is widely employed in the synthesis of small molecule libraries for high-throughput screening in drug discovery programs.

Beyond Suzuki-Miyaura coupling, this compound is also used in other significant organic transformations, including:

-

Copper-catalyzed C-N and C-O cross-coupling reactions

-

As a building block in the synthesis of novel heterocyclic compounds

-

In the development of sensors and probes due to the diol-binding properties of the boronic acid group

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is intended as a general guideline and may require optimization depending on the specific aryl halide used.

Reaction Scheme:

References

- 1. 4-アセチルフェニルボロン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CAS#:149104-90-5 | Chemsrc [chemsrc.com]

- 3. This compound 95 149104-90-5 [sigmaaldrich.com]

- 4. This compound 149104-90-5 | 東京化成工業株式会社 [tcichemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CAS 149104-90-5: this compound | CymitQuimica [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 149104-90-5 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Biaryl Ketones Using 4-Acetylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of biaryl ketones utilizing 4-acetylphenylboronic acid as a key building block. The primary synthetic route highlighted is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. These protocols are intended to guide researchers in the efficient synthesis of a diverse range of biaryl ketones, which are important structural motifs in many pharmaceutical agents and organic materials.

Introduction

Biaryl ketones are a class of organic compounds characterized by two aryl groups linked to a central carbonyl moiety. This structural motif is of significant interest in medicinal chemistry and drug development, as it is present in a variety of biologically active molecules.[1][2][3] The synthesis of these compounds is a key step in the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and widely used methods for the construction of biaryl systems due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.[4][5]

This compound is a particularly useful reagent in this context, as it allows for the direct incorporation of an acetylphenyl group, a common feature in many pharmaceutical compounds. This application note will detail the experimental procedures for the Suzuki-Miyaura coupling of this compound with various aryl halides to generate a library of biaryl ketones.

Significance in Drug Development

The biaryl ketone scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. For instance, the anti-inflammatory drug Ketoprofen and the antifungal agent Bifonazole contain a biaryl ketone core structure.[2] The ability to efficiently synthesize a variety of substituted biaryl ketones is therefore crucial for structure-activity relationship (SAR) studies in the drug discovery process. The protocols described herein provide a direct route to these valuable compounds, facilitating the exploration of new chemical space for therapeutic applications.

Reaction Mechanism: Suzuki-Miyaura Cross-Coupling

The synthesis of biaryl ketones from this compound and an aryl halide proceeds via a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The general workflow for the synthesis of biaryl ketones using this compound involves the setup of the reaction, monitoring its progress, and subsequent workup and purification of the product.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Acetylphenylboronic Acid in Fluorescent Probe and Chemical Sensor Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, applications, and experimental protocols for the use of 4-acetylphenylboronic acid and its derivatives in the design of fluorescent probes and chemical sensors. The unique chemical properties of the boronic acid moiety make it an exceptional recognition element for a variety of biologically significant analytes, including saccharides and reactive oxygen species (ROS).

Principle of Boronic Acid-Based Sensing

Fluorescent sensors based on boronic acids operate on the principle of reversible covalent bonding with molecules containing cis-1,2 or -1,3 diol functionalities.[1][2] this compound serves as a versatile building block, providing the diol recognition site. This core structure is typically coupled with a fluorophore. The interaction between the boronic acid group and the analyte modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence.[1]

Two primary signaling mechanisms are commonly employed:

-

Saccharide Detection (Diol Binding): Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The neutral form is a weaker Lewis acid and can quench the fluorescence of a nearby fluorophore through mechanisms like Photoinduced Electron Transfer (PET).[3] Upon binding to a diol-containing molecule such as a saccharide, the boronic acid is converted to a more stable cyclic boronate ester.[1][4] This binding event increases the acidity of the boron atom, favoring the anionic tetrahedral state, which in turn suppresses the quenching mechanism and "turns on" or enhances fluorescence.[5]

-

Reactive Oxygen Species (ROS) Detection (Oxidative Cleavage): Arylboronic acids can undergo rapid and irreversible oxidation by certain ROS, most notably hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[6][7][8] This reaction cleaves the carbon-boron bond, converting the boronic acid moiety into a hydroxyl group (a phenol).[6] This transformation causes a significant change in the electronic properties of the molecule, which can be engineered to produce a "turn-on" or "turn-off" fluorescent response.[6][7]

Signaling Pathway Diagrams

Caption: General mechanism for saccharide detection.

Caption: General mechanism for ROS detection.

Applications and Performance Data

Probes derived from phenylboronic acid structures are effective in detecting a range of analytes. The acetyl group in this compound can be used as a synthetic handle for further functionalization or to modulate the electronic properties of the sensor.

Saccharide Sensing

The detection of saccharides is critical for monitoring glucose levels in diabetes management and for identifying disease biomarkers associated with abnormal glycosylation.[3][9]

| Analyte | Probe Type | Detection Limit (LOD) | Linear Range | Key Features | Reference |

| D-Fructose | BODIPY-Phenylboronic Acid | 32 µM | 100–1000 µM | Superior selectivity for fructose over glucose and galactose. | [5] |

| D-Glucose | Pyrene-diboronic acid | - | - | Forms highly ordered 2:1 fluorescent conjugates with glucose. | [1] |

| Sialic Acid | Squarilium Cyanine-Boronic Acid | - | - | Forms aggregates with distinct emission profiles upon binding. | [9] |

Reactive Oxygen Species (ROS) Sensing

ROS are implicated in numerous signaling pathways and pathologies, making their detection vital for understanding cellular health and disease.[7][10] Boronate-based probes offer high selectivity for H₂O₂ over other ROS.[7]

| Analyte | Probe Type | Detection Limit (LOD) | Key Features | Reference |

| H₂O₂ | Nitrobenzofurazan-Arylboronate | 1.8 nM | "Turn-off" probe; applied to detect exogenous and endogenous H₂O₂ in living cells. | [6] |

| H₂O₂ | Rhodamine-Boronate | - | Ratiometric response for simultaneous monitoring of HOCl and H₂O₂. | [7] |

| Aβ Plaques | Boronic Acid-Styryl | Kᴅ = 0.79 µM | 64-fold fluorescence increase upon binding to Aβ aggregates; BBB penetration. | [11] |

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and application of fluorescent probes based on this compound.

General Synthesis of a Phenylboronic Acid-Fluorophore Conjugate

This protocol outlines a typical amide coupling reaction to link a fluorophore containing a primary amine to this compound (after conversion to a carboxylic acid).

Caption: Workflow for probe synthesis and validation.

Materials:

-

This compound

-

Oxidizing agent (e.g., KMnO₄)

-

Amine-functionalized fluorophore (e.g., an amino-coumarin or amino-BODIPY)

-

Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Diisopropylethylamine (DIPEA)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Oxidation: Convert the acetyl group of this compound to a carboxylic acid (4-carboxyphenylboronic acid) using a suitable oxidizing agent. Purify the product.

-

Activation: Dissolve 4-carboxyphenylboronic acid (1.1 eq) and NHS (1.2 eq) in anhydrous DMF. Cool the solution to 0°C. Add EDC (1.2 eq) and stir at 0°C for 30 minutes, then at room temperature for 4-6 hours to form the NHS-ester.

-

Coupling: In a separate flask, dissolve the amine-functionalized fluorophore (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF. Add the activated NHS-ester solution dropwise to the fluorophore solution.

-

Reaction: Allow the reaction to stir under an inert atmosphere (N₂ or Ar) at room temperature for 12-24 hours. Monitor reaction progress using TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification & Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol for In Vitro Saccharide Detection

Objective: To determine the fluorescence response of the synthesized probe to various saccharides.

Materials:

-

Synthesized boronic acid probe stock solution (e.g., 1 mM in DMSO)

-

Buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Saccharide stock solutions (e.g., 1 M solutions of glucose, fructose, galactose in buffer)

-

96-well microplate (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Preparation: Prepare a working solution of the probe (e.g., 10 µM) in the buffer solution.

-

Titration: To the wells of the 96-well plate, add the probe working solution. Then, add increasing concentrations of the saccharide stock solutions to achieve a final concentration range (e.g., 0 to 200 mM). Ensure the final volume in each well is constant.

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow binding to reach equilibrium.

-

Measurement: Measure the fluorescence intensity using a plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used in the probe.

-

Data Analysis: Plot the fluorescence intensity as a function of saccharide concentration. Determine the binding constant (Kₐ) by fitting the data to a suitable binding isotherm (e.g., 1:1 binding model). Compare the responses between different saccharides to assess selectivity.

Protocol for Detecting H₂O₂ in Living Cells

Objective: To visualize changes in intracellular H₂O₂ levels using a boronate-based probe.

Materials:

-

Synthesized boronic acid probe

-

Cell culture medium (e.g., DMEM)

-

Adherent cells (e.g., HeLa or RAW 264.7 macrophages) plated on glass-bottom dishes

-

H₂O₂ solution (for stimulation)

-

Lipopolysaccharide (LPS) (optional, for inducing endogenous ROS production)

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture: Culture cells on glass-bottom dishes until they reach 60-70% confluency.

-

Probe Loading: Wash the cells twice with warm PBS (pH 7.4). Incubate the cells with the probe (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C in a CO₂ incubator.

-

Washing: Wash the cells three times with PBS to remove any excess, non-internalized probe. Add fresh medium or imaging buffer to the dish.

-

Baseline Imaging: Acquire initial fluorescence images of the probe-loaded cells using the confocal microscope.

-

Stimulation:

-

Exogenous H₂O₂: Treat the cells with a known concentration of H₂O₂ (e.g., 50-100 µM) and immediately begin time-lapse imaging.

-

Endogenous ROS: Treat the cells with a stimulant like LPS (1 µg/mL) to induce endogenous ROS production. Image the cells at various time points post-stimulation (e.g., 0, 15, 30, 60 minutes).

-

-

Image Analysis: Quantify the mean fluorescence intensity of the cells in the images at each time point. A significant increase in fluorescence intensity post-stimulation indicates the detection of H₂O₂.

References

- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. UBIRA ETheses - Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection [etheses.bham.ac.uk]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activity-Based Sensing for Chemistry-Enabled Biology: Illuminating Principles, Probes, and Prospects for Boronate Reagents for Studying Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. boronic-acid-based-sensors-for-small-molecule-reactive-species-a-review - Ask this paper | Bohrium [bohrium.com]

- 11. Discovery of boronic acid-based fluorescent probes targeting amyloid-beta plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Copper-Catalyzed Reactions Involving 4-Acetylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key copper-catalyzed reactions involving 4-acetylphenylboronic acid. This versatile building block is a valuable component in medicinal chemistry and materials science, and copper-catalyzed methodologies offer efficient and practical routes for its functionalization. The following sections detail protocols for C-N and C-O bond formation, supported by quantitative data and reaction diagrams.

Copper-Catalyzed Azidation of this compound

The conversion of arylboronic acids to aryl azides via copper catalysis is a significant transformation, providing valuable intermediates for "click chemistry" and the synthesis of nitrogen-containing heterocycles.[1] This Chan-Lam type C-N coupling reaction offers a mild and efficient route to 4'-azidoacetophenone.[1]

Reaction Principle

The reaction proceeds through a copper(II)-catalyzed coupling of this compound with an azide source, typically sodium azide. The process is believed to involve a transmetalation step followed by reductive elimination from a copper(III) intermediate to form the C-N bond.

Caption: Copper-catalyzed azidation of this compound.

Quantitative Data Summary

| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cu(OAc)₂ | 10 | None | Methanol | 55 | 1-3 | Not specified for this substrate, but general method is high yielding |

Detailed Experimental Protocol

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Copper(II) acetate (Cu(OAc)₂)

-

Methanol (MeOH)

-

Standard laboratory glassware and stirring equipment

Procedure: [1]

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv).

-

Add sodium azide (1.5 equiv) and copper(II) acetate (0.1 equiv).

-

Add methanol to achieve a 0.2 M concentration of the boronic acid.

-

The mixture is stirred vigorously in a vessel open to the air and heated to 55 °C.

-

The reaction progress can be monitored by the color change of the solution from dark brown to light green, which typically occurs within 1-3 hours. For larger scale reactions (>1 mmol), stirring at room temperature for 24 hours is also effective.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the pure 4'-azidoacetophenone.

Copper-Catalyzed Hydroxylation of this compound

The synthesis of phenols from arylboronic acids is a fundamental transformation. Copper-catalyzed hydroxylation provides a direct and efficient method for converting this compound to the valuable intermediate, 4-hydroxyacetophenone. This reaction is particularly advantageous as it can often be performed in aqueous media under mild conditions.

Reaction Principle

This oxidative hydroxylation involves the copper-catalyzed reaction of the arylboronic acid with an oxygen source, often from the air. The mechanism is proposed to involve the formation of a copper-aryl species, which then undergoes reaction with a hydroxide source.

Caption: Copper-catalyzed hydroxylation of this compound.

Quantitative Data Summary for Arylboronic Acids

While a specific yield for this compound is not provided in the general literature, the following conditions have proven effective for a range of arylboronic acids, including those with electron-withdrawing groups.

| Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | General Yield Range (%) |

| CuSO₄ | 1,10-phenanthroline | 20 | KOH | Water | Room Temp. | 1-5 | 85-98 |

Detailed Experimental Protocol (General Method)

Materials:

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

1,10-phenanthroline

-

Potassium hydroxide (KOH)

-

Water

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in water.

-

Add potassium hydroxide (2.0 equiv) and stir until dissolved.

-

In a separate vial, prepare the catalyst by dissolving copper(II) sulfate (0.2 equiv) and 1,10-phenanthroline (0.2 equiv) in a small amount of water.

-

Add the catalyst solution to the reaction flask.

-

Stir the reaction mixture vigorously at room temperature, open to the air.

-

Monitor the reaction progress by thin-layer chromatography (TLC). Reactions with electron-deficient arylboronic acids may require longer reaction times.

-

Upon completion, acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to a neutral or slightly acidic pH.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-hydroxyacetophenone.

General Protocol for Chan-Lam C-N Coupling with N-Heterocycles

The Chan-Lam coupling is a powerful tool for the formation of C-N bonds between arylboronic acids and a wide range of nitrogen-containing nucleophiles, including imidazoles and other heterocycles.[2][3] This reaction is of great interest in drug discovery for the synthesis of N-aryl heterocycles.

Reaction Principle

Similar to the azidation reaction, the Chan-Lam coupling involves the copper-catalyzed reaction between the boronic acid and the N-H bond of the heterocycle. The reaction is typically carried out in the presence of a base and an oxidant (often atmospheric oxygen).

Caption: General workflow for Chan-Lam N-arylation.

Quantitative Data Summary for Arylboronic Acids with N-Heterocycles

The optimal conditions for Chan-Lam couplings can vary depending on the specific substrates. The following table provides a general set of conditions that have been successfully applied to the N-arylation of imidazoles with various arylboronic acids.

| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | General Yield Range (%) |

| Cu(OAc)₂ | 10-100 | Pyridine or Et₃N | CH₂Cl₂ or DMF | Room Temp. - 100 | 12-72 | 45-90 |

Detailed Experimental Protocol (General Method)

Materials:

-

This compound

-

N-Heterocycle (e.g., imidazole)

-

Copper(II) acetate (Cu(OAc)₂)

-

A suitable base (e.g., pyridine or triethylamine)

-

A suitable solvent (e.g., dichloromethane or dimethylformamide)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a reaction vessel, add the N-heterocycle (1.0 equiv), this compound (1.5-2.0 equiv), and copper(II) acetate (1.0 equiv for stoichiometric or 0.1-0.2 equiv for catalytic versions).

-

Add the chosen solvent and then the base (2.0-3.0 equiv).

-

Stir the reaction mixture at the desired temperature (room temperature to 100 °C) under an air atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes & Protocols: Acylation Reactions with 4-Acetylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylphenylboronic acid is a versatile bifunctional reagent widely utilized in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its two key functional groups—the boronic acid and the acetyl group—allow for orthogonal chemical modifications. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds. The acetyl group provides a handle for further derivatization or can act as a key pharmacophoric element.

These notes provide detailed experimental procedures for acylation reactions involving this compound. The primary focus is on palladium-catalyzed acylative cross-coupling reactions, which directly unite the boronic acid with an acyl source to form ketones. Additionally, protocols for amide bond formation are discussed, highlighting the utility of boronic acid derivatives in creating biaryl amide structures crucial for drug discovery.

Section 1: Palladium-Catalyzed Acylative Cross-Coupling

The most direct method for acylating this compound is through a palladium-catalyzed cross-coupling reaction with acyl chlorides. This transformation, a variation of the Suzuki-Miyaura coupling, directly forms a new carbon-carbon bond between the arylboronic acid and the acyl group, yielding a diaryl ketone. This method is superior to classical Friedel-Crafts acylation, which suffers from harsh conditions and poor regioselectivity.[1]

General Reaction Scheme

The reaction proceeds by coupling an acyl chloride with this compound in the presence of a palladium catalyst and a base.

Caption: General workflow for acylative cross-coupling.

Experimental Data Summary

The efficiency of the acylative coupling is influenced by the choice of catalyst, base, and solvent. The table below summarizes typical conditions reported for this type of transformation.

| Catalyst | Base | Solvent | Temperature | Yield | Reference |

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene (dry) | Reflux | Moderate to Good | [1] |

| PdCl₂ | Na₂CO₃ | Aqueous Acetone | Reflux | Quantitative | [1] |

| Pd(OAc)₂ | - | Anhydrous Acetone | Reflux | Good | [1] |

| Pyridine-based Pd(II) complex | KOH | Water | Reflux / Microwave | Good | [2] |

Detailed Protocol: Synthesis of 4-Acetyl-4'-benzoyl-biphenyl

This protocol describes a palladium-catalyzed coupling of this compound with benzoyl chloride under anhydrous conditions.[1]

Materials:

-

This compound (1.1 eq)

-

Benzoyl chloride (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous Toluene

-

Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon inlet

Procedure:

-

Setup: Assemble a round-bottom flask with a condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried.

-

Reagent Addition: To the flask, add this compound, cesium carbonate, and the palladium catalyst.

-

Solvent Addition: Add anhydrous toluene to the flask via syringe.

-

Reaction Initiation: Stir the mixture and add benzoyl chloride dropwise.

-

Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter to remove inorganic salts.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure diaryl ketone.

Section 2: Amide Bond Formation via Suzuki Coupling

A common strategy in drug development is the synthesis of biaryl amides. This can be achieved in a two-step sequence involving an initial Suzuki-Miyaura coupling followed by a standard amidation reaction. This compound is coupled with a haloaniline, and the resulting amino-biaryl intermediate is then acylated.

Logical Workflow for Two-Step Synthesis

Caption: Two-step workflow for biaryl amide synthesis.

Protocol 1: Suzuki Coupling of this compound with 4-Bromoaniline

Materials:

-

This compound (1.1 eq)

-

4-Bromoaniline (1.0 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine [PPh₃] (6 mol%)

-

2M Aqueous Sodium Carbonate (Na₂CO₃)

-

Toluene/Ethanol mixture

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

-

Setup: Charge a round-bottom flask with this compound, 4-bromoaniline, palladium acetate, and triphenylphosphine.

-

Solvent and Base: Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours until TLC analysis indicates the consumption of starting materials.

-

Work-up:

-

Cool the reaction mixture and dilute it with water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude product via column chromatography to yield 4'-amino-[1,1'-biphenyl]-4-yl)(ethan-1-one).

Protocol 2: Acylation of 4'-Amino-[1,1'-biphenyl]-4-yl)(ethan-1-one)

Materials:

-

Amino-biaryl intermediate from Protocol 1 (1.0 eq)

-

Acetyl Chloride (or other acyl chloride) (1.2 eq)

-

A non-nucleophilic base (e.g., Pyridine or Triethylamine) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, ice bath

Procedure:

-

Dissolution: Dissolve the amino-biaryl intermediate in anhydrous DCM in a flask under a nitrogen atmosphere and cool the solution in an ice bath.

-

Base Addition: Add the base (e.g., pyridine) to the stirred solution.

-

Acylation: Add the acyl chloride dropwise to the cold solution. The reaction is often rapid.

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for 1-2 hours. Monitor by TLC.

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification: Recrystallize or purify by column chromatography to obtain the final N-acylated biaryl product.

Section 3: Catalytic Cycle and Mechanism

Understanding the underlying mechanism is crucial for optimizing reaction conditions. The acylative Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle.

Caption: The Pd(0)/Pd(II) catalytic cycle for acylative coupling.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the acyl chloride (R-CO-Cl) bond to form a Pd(II) acyl complex.[3]

-

Transmetalation: The aryl group from the this compound is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.[3]

-

Reductive Elimination: The coupled acyl and aryl groups are eliminated from the palladium center, forming the final ketone product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

References

- 1. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction showing low yield or incomplete conversion?

Low yield or the presence of unreacted starting materials is one of the most common issues. The problem can typically be traced back to one or more suboptimal reaction parameters or degraded reagents.

Troubleshooting Steps:

-

Verify Reagent Quality:

-

Boronic Acid/Ester Instability: Boronic acids are susceptible to degradation, particularly protodeboronation, especially with heteroaryl substrates.[1][2] Use freshly purchased or recrystallized boronic acids. Consider using more stable derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates, which can release the boronic acid slowly under reaction conditions.[1][2][3]

-

Palladium Catalyst: Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[1] If this reduction is inefficient, the catalytic cycle will not initiate properly. Ensure your catalyst source is reliable. For example, Pd₂(dba)₃ can degrade over time.[4] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald precatalyst) that forms the active catalyst more reliably.[4][5]

-

Ligand Oxidation: Phosphine ligands can be oxidized by trace amounts of air, which inhibits their ability to coordinate to the palladium center. Use fresh ligands or those stored under an inert atmosphere.

-

Solvent and Base Purity: Ensure solvents are anhydrous (if required by the specific protocol) and appropriately degassed. The purity and integrity of the base are also critical.

-

-

Optimize Reaction Conditions:

-

Temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increasing it may improve the rate.[6][7] However, excessive heat can accelerate catalyst decomposition and side reactions.

-